

# Dordaviprone: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Examination of the Molecular Structure, Physicochemical Properties, and Therapeutic Mechanism of a Novel Imipridone Anticancer Agent

#### **Abstract**

Dordaviprone (formerly ONC201) is a first-in-class, orally bioavailable small molecule of the imipridone class, demonstrating significant promise in the treatment of specific cancer types, most notably H3 K27M-mutant diffuse midline glioma (DMG).[1] This technical guide provides a comprehensive overview of dordaviprone's molecular structure, physicochemical properties, and its dual mechanism of action. Detailed experimental protocols for key assays and clinical trial designs are presented to support further research and development efforts.

#### **Molecular Structure and Chemical Identity**

Dordaviprone is a synthetic, organic heterotricyclic compound. Its chemical structure and identity are defined by the following identifiers:



Identifier	Value
IUPAC Name	11-benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.0 <sup>2</sup> , <sup>6</sup> ]trideca-1(9),5-dien-8-one
Molecular Formula	C24H26N4O
Molar Mass	386.499 g·mol⁻¹[1]
CAS Number	1616632-77-9[1]
SMILES	Cc1ccccc1CN2C(=O)C3=C(CCN(Cc4ccccc4)C3 )N5CCN=C52
InChI	InChI=1S/C24H26N4O/c1-18-7-5-6-10- 20(18)16-28-23(29)21-17-26(15-19-8-3-2-4-9- 19)13-11-22(21)27-14-12-25-24(27)28/h2- 10H,11-17H2,1H3

## **Physicochemical Properties**

The physicochemical properties of dordaviprone are crucial for its formulation, delivery, and pharmacokinetic profile. The following table summarizes the available data.

Property	Value/Description	
Physical State	Solid	
Solubility	Soluble in DMSO.[2] In-vitro solubility is pH- dependent and is significantly reduced at pH > 4.5.[3]	
Stability	Plasma stability of dordaviprone and its metabolite ONC207 has been evaluated, showing stability on the bench for 25 hours at ambient temperature, for at least 5 freeze-thaw cycles at -20°C and -70°C, and for at least 1044 days at -20°C and -70°C.[4]	



#### **Mechanism of Action**

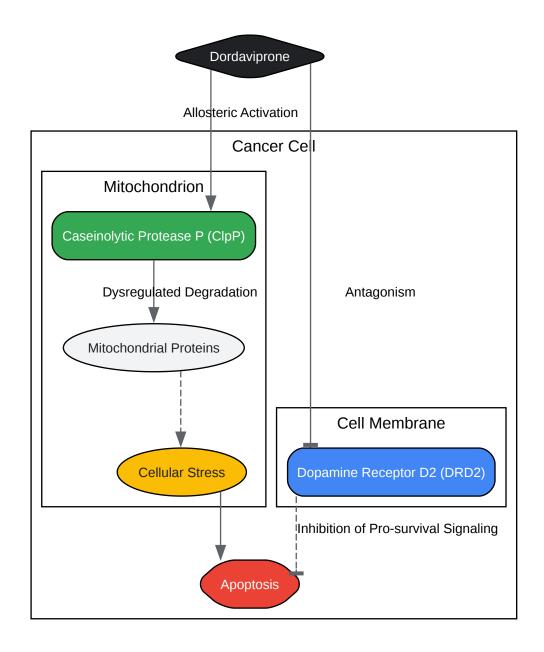
Dordaviprone exhibits a unique dual mechanism of action, targeting two distinct cellular components to induce cancer cell death.[5]

- Dopamine Receptor D2 (DRD2) Antagonism: Dordaviprone acts as an antagonist of the dopamine D2 receptor, which is often overexpressed in glioma cells. By blocking DRD2 signaling, dordaviprone can inhibit tumor growth pathways.[5]
- Allosteric Activation of Mitochondrial Caseinolytic Protease P (ClpP): Dordaviprone is an allosteric activator of the mitochondrial protease ClpP.[5] This leads to the dysregulated degradation of mitochondrial proteins, inducing cellular stress and apoptosis in cancer cells.

The synergistic effect of these two mechanisms contributes to the potent anti-tumor activity of dordaviprone.

Below is a diagram illustrating the proposed signaling pathway of dordaviprone.





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Caption: Dordaviprone's dual mechanism of action.

### **Experimental Protocols**

This section outlines the methodologies for key experiments related to the clinical evaluation and mechanistic studies of dordaviprone.



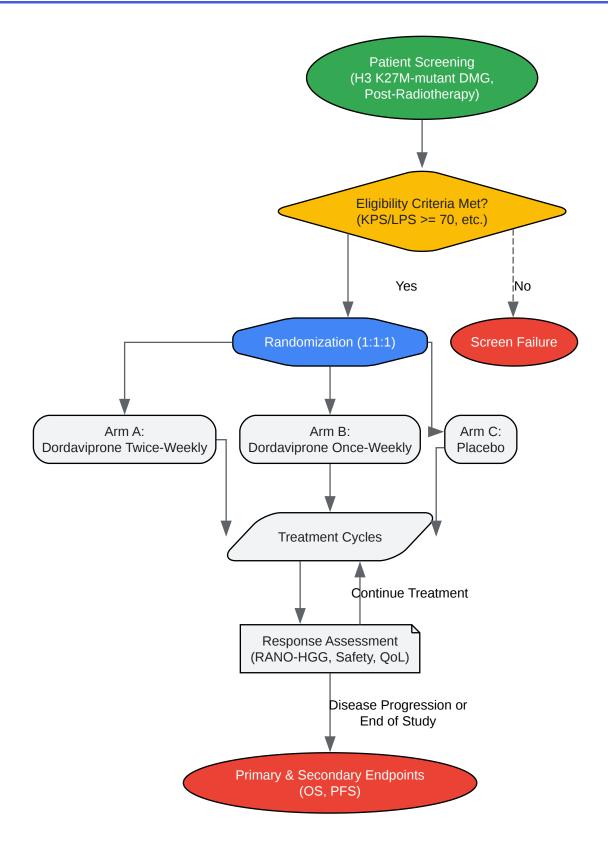
# Clinical Trial Protocol: The ACTION Study (NCT05580562)

The ACTION study is a pivotal Phase 3, randomized, double-blind, placebo-controlled international trial designed to evaluate the efficacy and safety of dordaviprone in patients with newly diagnosed H3 K27M-mutant diffuse glioma following standard-of-care radiotherapy.[6]

- Study Design: Patients are randomized in a 1:1:1 ratio to one of three arms:
  - Arm A: Dordaviprone administered twice-weekly on consecutive days.
  - Arm B: Dordaviprone administered once-weekly.
  - Arm C: Placebo.[6]
- Patient Population: Eligible patients have histologically confirmed H3 K27M-mutant diffuse glioma, have completed first-line radiotherapy, and have a Karnofsky/Lansky performance status of ≥70. Eligibility is not restricted by age, but patients must weigh ≥10 kg.[6]
- Primary Endpoints:
  - Overall Survival (OS)
  - Progression-Free Survival (PFS) as assessed by Response Assessment in Neuro-Oncology high-grade glioma (RANO-HGG) criteria by blinded independent central review.
     [6]
- Secondary Endpoints:
  - Safety and tolerability
  - Additional efficacy assessments
  - Clinical benefit
  - Quality of life[6]

Below is a diagram of the ACTION clinical trial workflow.





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Caption: Workflow of the ACTION Phase 3 Clinical Trial.



# Response Assessment in Neuro-Oncology (RANO) Criteria

The RANO criteria provide a standardized framework for assessing tumor response in clinical trials for gliomas. The recently updated RANO 2.0 criteria are recommended for both high- and low-grade gliomas.[7][8]

- Baseline Imaging: The post-radiotherapy MRI is used as the baseline for comparison with subsequent scans in newly diagnosed cases.[7][8]
- Tumor Measurement: The primary measurement is the maximum cross-sectional area of the tumor (two-dimensional), although volumetric measurements are an option.[7][8]
- Confirmation of Progression: In the 12 weeks following radiotherapy, confirmation of progression with a repeat MRI is recommended to distinguish true progression from pseudoprogression.[7][8]
- Non-enhancing Disease: For IDH wild-type glioblastoma, non-enhancing disease is generally
  not evaluated except when assessing response to antiangiogenic agents. In IDH-mutated
  tumors with a significant non-enhancing component, both enhancing and non-enhancing
  components may be evaluated.[7][8]

#### **Pharmacokinetic Analysis**

The concentration of dordaviprone and its metabolites in plasma and other biological matrices is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

- Sample Preparation: Plasma samples are extracted using protein precipitation with a solvent such as acetonitrile, often containing an isotopically labeled internal standard (e.g., d7dordaviprone). The supernatant is then evaporated and reconstituted in a suitable solvent for injection.[4]
- Chromatographic Separation: Separation is achieved using a reverse-phase HPLC column (e.g., Atlantis dC18) with a gradient elution of mobile phases.[4]



Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer
with multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode.
 Specific ion transitions for dordaviprone and its internal standard are monitored for
quantification.[4]

#### **ClpP Activation Assay (FITC-Casein)**

The activation of ClpP by dordaviprone can be assessed using a fluorogenic substrate such as FITC-casein.[9][10][11]

- Reaction Mixture: The assay is typically performed in a buffer containing the ClpP enzyme, the FITC-casein substrate, and the test compound (dordaviprone) or vehicle control.[9][10]
   [11]
- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) in the dark.[11]
- Termination and Precipitation: The reaction is stopped by the addition of trichloroacetic acid (TCA), which precipitates the undigested FITC-casein.[11]
- Fluorescence Measurement: After centrifugation to pellet the precipitate, the fluorescence of the supernatant, which contains the digested, acid-soluble FITC-labeled fragments, is measured using a fluorometer at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission). An increase in fluorescence indicates CIPP activation.

#### **Dopamine D2 Receptor Binding Assay**

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.

- Membrane Preparation: Cell membranes expressing the dopamine D2 receptor are prepared from a suitable cell line (e.g., HEK293 cells).[12]
- Assay Components: The assay mixture includes the prepared cell membranes, a
  radiolabeled ligand that binds to the D2 receptor (e.g., [3H]spiperone), and varying
  concentrations of the unlabeled test compound (dordaviprone).[12][13]
- Incubation: The mixture is incubated to allow binding to reach equilibrium.



- Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
- Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter. The data is then analyzed to determine the inhibitory constant (Ki) of dordaviprone for the D2 receptor.

#### **Clinical Data Summary**

Clinical trials have demonstrated the efficacy and a manageable safety profile for dordaviprone in patients with recurrent H3 K27M-mutant diffuse midline glioma.

Parameter	Value	Clinical Trial Context
Overall Response Rate (ORR) by RANO-HGG	20.0% (95% CI, 10.0-33.7)	Integrated analysis of 50 patients from four clinical trials and one expanded access protocol.[14]
Median Time to Response (TTR)	8.3 months (range, 1.9-15.9)	Integrated analysis of 50 patients.[14]
Median Duration of Response (DOR)	11.2 months (95% CI, 3.8-not reached)	Integrated analysis of 50 patients.[14]
Corticosteroid Dose Reduction (≥50%)	46.7% (7 of 15 evaluable patients)	Integrated analysis of 50 patients.[14]
Performance Status Improvement	20.6% (6 of 34 evaluable patients)	Integrated analysis of 50 patients.[14]
Most Common Grade 3 Treatment-Related Adverse Event	Fatigue (10%)	Integrated analysis of 50 patients.[14]

#### Conclusion

Dordaviprone represents a significant advancement in the treatment of H3 K27M-mutant diffuse midline glioma, a patient population with a high unmet medical need. Its novel dual



mechanism of action provides a strong rationale for its therapeutic potential. The data and protocols presented in this technical guide are intended to facilitate further research into dordaviprone and the development of related compounds, with the ultimate goal of improving outcomes for cancer patients.

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- To cite this document: BenchChem. [Dordaviprone: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855017#dordaviprone-molecular-structure-and-properties]

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